rac Desfluoro Citalopram Oxalate
Overview
Description
rac Desfluoro Citalopram Oxalate is a Citalopram impurity.
Mechanism of Action
Target of Action
Desfluoro Citalopram Oxalate, also known as rac Desfluoro Citalopram Oxalate, is an impurity of Citalopram . The primary target of this compound is the serotonin transporter (SERT) . SERT plays a crucial role in the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Mode of Action
Desfluoro Citalopram Oxalate, like its parent compound Citalopram, is believed to work by inhibiting the reuptake of serotonin . This results in an overall increase in serotonin levels, which can help to alleviate symptoms of depression and anxiety .
Biochemical Pathways
For instance, increased serotonin levels can affect mood regulation, sleep, appetite, and other physiological processes
Pharmacokinetics
It is known that the compound is a solid at room temperature, with a molecular weight of 39644 . It is also known to be hygroscopic . These properties could potentially impact the compound’s bioavailability, but more research is needed to confirm this.
Result of Action
The molecular and cellular effects of Desfluoro Citalopram Oxalate’s action are likely to be similar to those of Citalopram, given their structural similarities. This includes an increase in serotonergic neurotransmission, which can lead to improvements in mood and reductions in anxiety . .
Action Environment
It is known that the compound is hygroscopic , which means it absorbs moisture from the environment This could potentially affect its stability and efficacy
Biochemical Analysis
Biochemical Properties
Desfluoro Citalopram Oxalate interacts with various enzymes, proteins, and other biomolecules. It is known to be a selective inhibitor of the 5-hydroxytryptamine transporter . This interaction plays a crucial role in its biochemical reactions.
Cellular Effects
It is known that Citalopram, from which Desfluoro Citalopram Oxalate is derived, influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of Desfluoro Citalopram Oxalate vary with different dosages in animal models
Metabolic Pathways
Desfluoro Citalopram Oxalate is involved in several metabolic pathways
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-1-phenyl-3H-2-benzofuran-5-carbonitrile;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O.C2H2O4/c1-22(2)12-6-11-20(18-7-4-3-5-8-18)19-10-9-16(14-21)13-17(19)15-23-20;3-1(4)2(5)6/h3-5,7-10,13H,6,11-12,15H2,1-2H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSDUGFBIQIOCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=CC=C3.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675796 | |
Record name | Oxalic acid--1-[3-(dimethylamino)propyl]-1-phenyl-1,3-dihydro-2-benzofuran-5-carbonitrile (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093072-86-6 | |
Record name | Oxalic acid--1-[3-(dimethylamino)propyl]-1-phenyl-1,3-dihydro-2-benzofuran-5-carbonitrile (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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